molecular formula C9H7NO4S B2686063 6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one CAS No. 2138169-33-0

6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No.: B2686063
CAS No.: 2138169-33-0
M. Wt: 225.22
InChI Key: IPFQIEUHWLHESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one is based on structures generated from information available in databases . If generated, an InChI string will also be generated and made available for searching .

Scientific Research Applications

Schistosomicidal Agents In the search for new schistosomicidal agents, benzothiazole derivatives have shown promising results against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. Certain derivatives demonstrated activity comparable to praziquantel, the standard treatment, suggesting these compounds as potential new class of agents for treating this disease (Mahran, William, Ramzy, & Sembel, 2007).

Antibacterial and Antifungal Activities Compounds derived from 6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one have been studied for their antibacterial and antifungal properties. Research indicates that these derivatives can exhibit good to moderate activity against various microorganisms, demonstrating their potential for development into new antimicrobial agents (Chavan & Pai, 2007).

Synthetic Routes and Characterization Innovative synthetic routes have been developed for benzothiazole derivatives, enhancing their application in medicinal chemistry. These methodologies allow for the efficient creation of molecules with potential for further biological evaluation and therapeutic use. The characterization and study of these compounds provide a deeper understanding of their properties and potential applications (Al-Omran, Mohareb, & El-Khair, 2014).

Selective N-Acetylation of Nucleosides this compound derivatives have been utilized in the selective N-acetylation of nucleosides, an important step in the synthesis of various pharmaceuticals. This demonstrates the compound's utility in facilitating specific synthetic transformations, broadening its applicability in drug development and synthesis (Reid, McHugh, Richie, & Graham, 2006).

Mechanism of Action

Target of Action

The primary targets of 6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one are various types of bacteria, fungi, and algae . This compound is known for its potent antimicrobial properties, which are particularly effective against Gram-negative bacteria .

Mode of Action

This compound interacts with its targets by inhibiting key enzymes that are essential for the survival and growth of the microorganisms . This results in the disruption of their metabolic processes, leading to their eventual death .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of essential components of the microbial cell. By inhibiting enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), this compound disrupts the normal functioning of these pathways, leading to the death of the microorganisms .

Result of Action

The molecular and cellular effects of the action of this compound include the disruption of essential biochemical pathways in microorganisms, leading to their death . This results in the effective control of microbial growth in various environments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is stable in both acidic and alkaline conditions, allowing it to be used in a wide range of environments . Exposure to sunlight or rain may affect its stability . Therefore, it should be stored in a cool, dry place to maintain its effectiveness .

Properties

IUPAC Name

6-acetyl-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S/c1-5(11)6-2-3-7-8(4-6)15(13,14)10-9(7)12/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFQIEUHWLHESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=O)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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